molecular formula C20H19FN2OS2 B2987354 N-(4-fluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 954074-33-0

N-(4-fluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2987354
CAS No.: 954074-33-0
M. Wt: 386.5
InChI Key: CLPUUCKIPWMOON-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a fluorinated benzyl group at the amide nitrogen and a 4-methylbenzylthio substituent on the thiazole ring. This compound belongs to a broader class of bioactive molecules designed to optimize interactions with biological targets, such as enzymes or receptors, through strategic placement of electron-withdrawing (e.g., fluorine) and hydrophobic (e.g., methylbenzyl) groups . Its synthesis typically involves coupling thiazole-thiol intermediates with activated acetamide precursors under nucleophilic substitution conditions, yielding moderate to high purity (e.g., 68–88% yields in analogous compounds) .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS2/c1-14-2-4-16(5-3-14)12-25-20-23-18(13-26-20)10-19(24)22-11-15-6-8-17(21)9-7-15/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPUUCKIPWMOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic conditions.

    Introduction of Benzyl Groups: The fluorobenzyl and methylbenzyl groups can be introduced through nucleophilic substitution reactions using the corresponding benzyl halides.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.

    Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce dihydrothiazole derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used as a probe to study biological processes involving thiazole derivatives.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its unique chemical structure.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Compound Name Substituents on Thiazole/Amide Melting Point (°C) Yield (%) Key Functional Groups Reference
N-(4-fluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide 4-Fluorobenzyl, 4-methylbenzyl Not reported Not reported Thiazole, acetamide, thioether N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzyl, phenoxy 132–134 74 Thiadiazole, acetamide
N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b) 4-Fluorobenzyl, sulfonyl Not reported Not reported Sulfonyl, propanamide
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) 4-Methylthiazol, m-tolyl Not reported Not reported Thiazole, acetamide

Key Observations :

  • Electron-Withdrawing vs. Hydrophobic Groups: The 4-fluorobenzyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 4-methylbenzyl in 107b) .
  • Heterocyclic Core : Thiazole-based derivatives (e.g., 107b) generally exhibit higher solubility than thiadiazole analogs (e.g., 5e) due to reduced ring strain and polarity .

Table 2: Enzyme Inhibition and Antimicrobial Activity

Compound Name Biological Target Activity (KI, MIC, etc.) Key Structural Determinants Reference
This compound Not reported Not reported Fluorobenzyl (potential hCA inhibition) N/A
N-(4-fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (12) hCA I KI = 548.6 nM Fluorophenyl, sulfonamide
N-(4-Fluorobenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (9) Antitumor (MGI%) MGI% = 10% Trimethoxybenzyl, thioether
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) Antibacterial (S. aureus) MIC = 6.25 µg/mL Methylthiazol, m-tolyl

Key Observations :

  • Enzyme Inhibition : Fluorinated acetamides (e.g., compound 12) show moderate hCA I inhibition (KI = 548.6 nM), but activity diminishes when the fluorophenyl group is replaced with fluorobenzyl (KI = 2048 nM in compound 18) . This suggests steric hindrance from the benzyl group may reduce binding affinity.
  • Antimicrobial Activity : Thiazole derivatives with methyl or halogen substituents (e.g., 107b) exhibit potent antibacterial activity (MIC = 6.25 µg/mL), outperforming bulkier analogs like 4-sulfamoylphenyl derivatives (MIC > 12.5 µg/mL) .

Key Observations :

  • Substituent Effects on Yield : Bulky substituents (e.g., 3,4-dichlorobenzyl in 8d) improve yields (33%) compared to smaller groups (e.g., 2-chlorobenzyl in 8c, 21%) due to enhanced crystallinity .
  • Mass Spectrometry : All analogs show prominent [M]+ and [M+2]+ peaks, consistent with chlorine or sulfur isotopes (e.g., 471 [M]+ in 8c) .

Biological Activity

N-(4-fluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a fluorobenzyl group and a thioether linkage, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C20H19FN2OSC_{20}H_{19}FN_2OS, with a molecular weight of 386.5 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its interaction with biological targets and its overall pharmacokinetics .

PropertyValue
Chemical FormulaC20H19FN2OSC_{20}H_{19}FN_2OS
Molecular Weight386.5 g/mol
CAS Number941981-54-0

Biological Activity

Research has indicated that this compound exhibits several significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown potential in reducing cell viability in breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The mechanism may involve apoptosis induction through various signaling pathways.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into its potential as an antimicrobial agent .
  • Enzyme Inhibition : Binding studies indicate that this compound may interact with specific enzymes, potentially inhibiting their activity by occupying active or allosteric sites . This could influence various biochemical pathways relevant to disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of similar thiazole derivatives, providing context for the potential applications of this compound:

  • Study on Thiazolidine Derivatives : A study on thiazolidine derivatives demonstrated their ability to induce apoptosis in HeLa cells and inhibit tumor growth in vivo, suggesting a potential pathway for anticancer activity similar to that hypothesized for this compound .
  • Antimicrobial Evaluation : Research on related compounds showed significant antibacterial activity, indicating that modifications in the thiazole structure could enhance efficacy against bacterial strains.

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